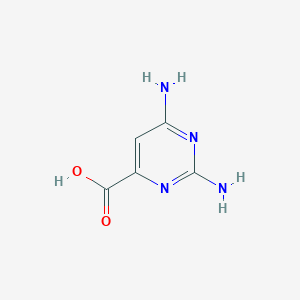

2,6-Diaminopyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

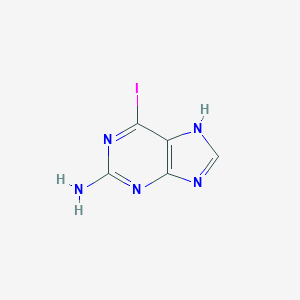

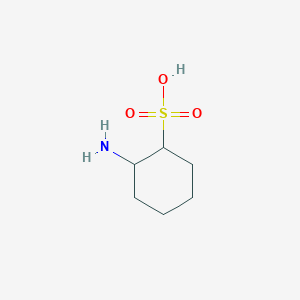

“2,6-Diaminopyrimidine-4-carboxylic acid” is a compound with the CAS Number: 16490-14-5 . It has a molecular weight of 154.13 . The IUPAC name for this compound is 2,6-diamino-4-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 2,6-Diaminopyrimidine-4-carboxylic acid is 1S/C5H6N4O2/c6-3-1-2 (4 (10)11)8-5 (7)9-3/h1H, (H,10,11) (H4,6,7,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Synthesis

2,6-Diaminopyrimidine-4-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structure, which includes both amine and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of diaminopyrimidine derivatives . These derivatives are crucial in the development of drugs with potential anticancer, antibacterial, and antiviral properties .

Supramolecular Chemistry

The compound plays a significant role in the study of crystal structures and supramolecular architectures. It forms the basis for synthesizing novel salts with diverse hydrogen bonding motifs, which are essential for understanding molecular self-assembly processes . This knowledge is fundamental in designing new materials with specific properties.

Nanotechnology

In nanotechnology, 2,6-Diaminopyrimidine-4-carboxylic acid can be used to create nanocatalysts. These catalysts are employed in various chemical reactions to enhance efficiency and selectivity, leading to more sustainable and green chemistry practices .

Polymer Synthesis

This compound is also involved in polymer synthesis. It can act as a monomer or a cross-linking agent due to its reactive functional groups, contributing to the development of new polymeric materials with potential industrial applications .

Agricultural Research

While direct references to its use in agriculture are not readily available, the chemical properties of 2,6-Diaminopyrimidine-4-carboxylic acid suggest it could be used in the synthesis of agrochemicals. Its derivatives may serve as building blocks for compounds with herbicidal or pesticidal activities .

Environmental Studies

The compound’s derivatives could be used in environmental studies, particularly in the analysis of natural organic molecules and their reactivity. Carboxyl groups, such as those found in 2,6-Diaminopyrimidine-4-carboxylic acid , play a major role in the structural environments of organic molecules in terrestrial systems .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2,6-diaminopyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOGOIRZGRDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937013 |

Source

|

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminopyrimidine-4-carboxylic acid | |

CAS RN |

16490-14-5 |

Source

|

| Record name | NSC46805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.